Benzyl chlorofluoroacetate
Overview
Description
Benzyl chlorofluoroacetate is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is a liquid at room temperature and is primarily used in biochemical research . The compound is known for its unique combination of benzyl, chloro, and fluoro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl chlorofluoroacetate can be synthesized through the reaction of benzyl alcohol with chlorofluoroacetic acid in the presence of a suitable catalyst . The reaction typically involves the esterification process, where benzyl alcohol reacts with chlorofluoroacetic acid under acidic conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosgene as a reagent. Phosgene reacts with benzyl alcohol to form benzyl chloroformate, which can then be further reacted with fluoroacetic acid to produce this compound . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl chlorofluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and chlorofluoroacetic acid.
Reduction: The compound can be reduced to form benzyl fluoroacetate under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or primary amines are commonly used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used for the reduction process.
Major Products Formed:
Nucleophilic Substitution: Products include benzyl amines or benzyl thiols.
Hydrolysis: Products are benzyl alcohol and chlorofluoroacetic acid.
Reduction: The major product is benzyl fluoroacetate.
Scientific Research Applications
Benzyl chlorofluoroacetate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of benzyl chlorofluoroacetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloro and fluoro groups in the compound make it highly reactive towards nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Benzyl chloroacetate: Similar in structure but lacks the fluoro group, making it less reactive in certain nucleophilic substitution reactions.
Benzyl fluoroacetate: Contains a fluoro group but lacks the chloro group, resulting in different reactivity patterns.
Chlorofluoroacetic acid: A simpler compound that serves as a precursor in the synthesis of benzyl chlorofluoroacetate.
Uniqueness: this compound’s unique combination of benzyl, chloro, and fluoro groups makes it highly versatile in chemical reactions. Its reactivity towards nucleophiles and its ability to undergo various substitution and reduction reactions distinguish it from similar compounds .
Properties
IUPAC Name |
benzyl 2-chloro-2-fluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMVSSKZRABAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372239 | |
Record name | benzyl 2-chloro-2-fluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243659-11-2 | |
Record name | benzyl 2-chloro-2-fluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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